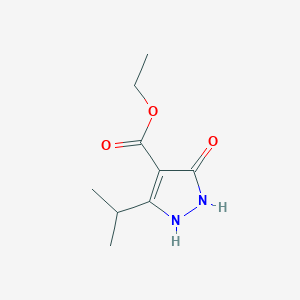

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

ethyl 3-oxo-5-propan-2-yl-1,2-dihydropyrazole-4-carboxylate |

InChI |

InChI=1S/C9H14N2O3/c1-4-14-9(13)6-7(5(2)3)10-11-8(6)12/h5H,4H2,1-3H3,(H2,10,11,12) |

InChI Key |

ZTAYXRLEJJIGLT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NNC1=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Enaminone Precursors

Diethyl [(dimethylamino)methylene]malonate reacts with arylhydrazines in ethanol under acidic conditions to form enaminone intermediates. For the target compound, isopropyl hydrazine derivatives would replace arylhydrazines. The reaction mechanism proceeds via 1,4-addition followed by dimethylamine elimination, yielding an enhydrazine intermediate that cyclizes to the pyrazole.

Cyclization Conditions

Cyclization is achieved using a water-ethanol-triethylamine mixture (3:3:1) under reflux. This method produced ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates in 60–86% yields. For the isopropyl variant, substituting the aryl group with isopropyl may require longer reaction times due to increased steric bulk.

Two-Phase Reaction Systems

A patent describing the synthesis of 3-difluoromethylpyrazoles demonstrates the efficacy of two-phase systems in improving yield and purity. This approach is adaptable to Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate.

Procedure and Parameters

-

Organic Phase : Toluene or xylene containing the isopropyl-substituted β-ketoester.

-

Aqueous Phase : Sodium bicarbonate and methylhydrazine dissolved in water.

-

Reaction : Slow addition of the organic phase to the cooled aqueous phase (−10°C to 0°C) with vigorous stirring.

-

Workup : Phase separation, organic phase concentration, and crystallization from toluene/petroleum ether.

This method achieves high purity (99.9%) and avoids hazardous solvents, aligning with green chemistry principles.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each method:

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Organic Synthesis

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows it to act as a precursor for synthesizing more complex heterocyclic compounds. The compound's reactivity can be exploited in various synthetic pathways, including:

- Formation of Pyrazole Derivatives : The compound can be used to create other pyrazole derivatives through substitution reactions.

- Ligand in Catalysis : It functions effectively as a ligand in coordination chemistry, facilitating various catalytic processes .

Medicinal Chemistry

The biological activities of this compound have garnered attention for potential therapeutic applications. Research indicates that this compound may exhibit:

- Antibacterial Activity : Preliminary studies suggest its efficacy against various bacterial strains.

- Antifungal Properties : The compound shows promise in inhibiting fungal growth, making it a candidate for antifungal drug development.

- Anti-inflammatory Effects : Its structural features may contribute to anti-inflammatory activities, warranting further investigation into its mechanisms .

Case Study 1: Inhibition of Dihydroorotate Dehydrogenase

A study evaluated the inhibitory effects of various pyrazole derivatives, including this compound, on dihydroorotate dehydrogenase from Plasmodium falciparum. The results indicated that certain derivatives exhibited promising inhibition rates (~30%), suggesting potential applications in antimalarial therapies .

Case Study 2: Synthesis and Biological Evaluation

Research involving the synthesis of regioisomeric 5-hydroxy and 3-hydroxy substituted pyrazoles demonstrated that this compound could be synthesized effectively through multi-step reactions. The synthesized compounds were tested for their biological activity, revealing significant antibacterial and antifungal properties .

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 5 significantly alter molecular properties. Key analogs and their attributes are summarized in Table 1.

Table 1: Comparison of Substituents and Properties

*Estimated based on structural analogs.

- Hydrogen Bonding: The hydroxyl group in the target compound increases polarity compared to azido (highly electronegative but non-H-bonding ) or cyclopropyl (nonpolar ) substituents.

- Lipophilicity : The isopropyl group elevates XLogP3 (~2.1) compared to methyl (XLogP3 = 1.4 in ) but reduces it relative to bulky aryl groups (XLogP3 ~3.2 in ).

Spectral and Reactivity Differences

NMR Chemical Shifts

Substituents influence chemical environments, as seen in NMR

- Ethyl 5-azido-1H-pyrazole-4-carboxylate : The azido group causes a deshielded pyrazole proton at δ 8.02 ppm (C5-H) .

- This compound: The hydroxyl group likely induces downfield shifts in adjacent protons (similar to sulfation effects observed in glycosaminoglycans ).

Reactivity

Research Findings and Key Insights

- Electronegativity Effects: Substituent electronegativity (e.g., -N₃ vs. -OH) correlates with ¹H and ¹³C NMR shifts, as shown in glycosaminoglycan studies .

- Thermal Stability : Isopropyl and cyclopropyl groups enhance thermal stability compared to azido derivatives, which may decompose exothermically .

Biological Activity

Ethyl 5-hydroxy-3-isopropyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article delves into its synthesis, biological activity, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a five-membered ring with two nitrogen atoms and possesses an ethyl ester group at the 4-position, a hydroxyl group at the 5-position, and an isopropyl substituent at the 3-position. Its molecular formula is with a molecular weight of approximately 198.22 g/mol .

Several synthetic methods have been developed to produce this compound, primarily involving acid-catalyzed reactions and cyclization processes. For instance, one method includes the transamination of diethyl malonate with arylhydrazines followed by cyclization to form the pyrazole ring .

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further pharmacological studies .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity. Preliminary studies suggest that it may interact with biological targets involved in inflammatory pathways, although detailed mechanisms remain to be fully elucidated .

Anticancer Potential

Recent advancements highlight its potential as an anticancer agent. In vitro studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation across several cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and A549 (lung cancer) cells. For instance, one study reported an IC50 value of 3.79 µM for MCF7 cells when treated with related pyrazole derivatives .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrazole derivatives. The following table summarizes key features of comparable compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate | 51986-01-7 | Hydroxyl group at position 5; carboxylic acid derivative |

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 51986-01-X | Amino group instead of hydroxyl; different reactivity |

| Ethyl 3-isopropylpyrazole carboxylic acid | N/A | Different positioning of isopropyl group; unique profile |

Case Studies and Research Findings

A notable study focused on the inhibition of dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, where ethyl derivatives exhibited promising results. Four ethyl 1-aryl-5-hydroxy-pyrazole derivatives were synthesized, showing up to 30% inhibition compared to known inhibitors .

Another research effort evaluated various pyrazole compounds for their anticancer activity against HepG2 and A549 cell lines. Compounds derived from ethyl pyrazoles demonstrated significant cytotoxic potential, indicating their viability as therapeutic agents .

Q & A

Basic Research Question

- Spectroscopy :

- X-ray crystallography : Resolves tautomeric preferences (e.g., 1H-pyrazole vs. 2H-pyrazole). SHELX refinement protocols are recommended for high-precision hydrogen bonding analysis .

How can crystallographic data discrepancies arising from tautomerism be resolved during structural refinement?

Advanced Research Question

Tautomeric forms (e.g., N1-H vs. N2-H) complicate electron density maps. Strategies include:

- Restrained refinement : Use SHELXL’s AFIX constraints to model hydrogen positions based on hydrogen-bonding networks .

- DFT calculations : Compare experimental and computed bond lengths (e.g., N-N distances) to identify dominant tautomers .

- Low-temperature data : Collect data at 100 K to reduce thermal motion artifacts, improving resolution (<0.8 Å) .

What biochemical mechanisms underlie its reported bioactivity, and how can these be validated experimentally?

Advanced Research Question

Preliminary studies suggest enzyme inhibition (e.g., cyclooxygenase-2) via electrophilic formyl/hydroxy group interactions with catalytic residues . Methodological validation:

- Kinetic assays : Measure IC₅₀ values using recombinant enzymes and spectrophotometric substrates (e.g., arachidonic acid for COX-2) .

- Molecular docking : AutoDock Vina or Schrödinger Suite models predict binding modes; cross-validate with site-directed mutagenesis .

- SAR studies : Modify the hydroxy/isopropyl groups to assess pharmacophore contributions .

How should researchers address contradictions in reported synthetic yields or bioactivity data?

Advanced Research Question

Discrepancies often arise from:

- Impurity profiles : HPLC-MS identifies byproducts (e.g., de-esterified analogs) that may skew bioactivity .

- Assay variability : Standardize cell-based assays using positive controls (e.g., indomethacin for anti-inflammatory studies) .

- Crystallographic solvent effects : Account for lattice solvents (e.g., methanol) in solubility calculations .

What computational tools are recommended for modeling its interactions with biological targets?

Advanced Research Question

- Mercury CSD : Visualize non-covalent interactions (e.g., hydrogen bonds with protein residues) using crystallographic data .

- Gaussian 16 : Optimize geometries at the B3LYP/6-31G* level to calculate electrostatic potential surfaces for reactivity prediction .

- MD simulations (GROMACS) : Simulate binding dynamics over 100 ns trajectories to assess target stability .

How does the compound’s stability under varying experimental conditions impact formulation studies?

Advanced Research Question

- Thermal stability : TGA/DSC analysis reveals decomposition above 200°C, necessitating low-temperature storage (−20°C) .

- pH sensitivity : The ester group hydrolyzes in alkaline conditions (pH > 9); buffer selection (e.g., phosphate, pH 7.4) is critical for in vitro assays .

- Light sensitivity : UV-Vis spectroscopy confirms photodegradation; use amber vials for long-term storage .

What strategies optimize its synthesis for scalable production while maintaining purity?

Advanced Research Question

- Flow chemistry : Continuous flow reactors reduce reaction times (2–4 hours vs. 12 hours batch) and improve yield consistency (85–90%) .

- Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) to enhance recyclability .

- In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.